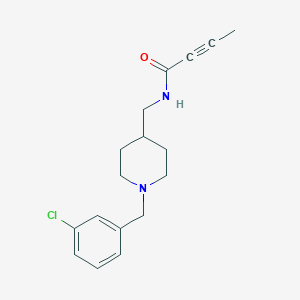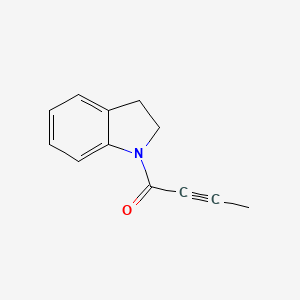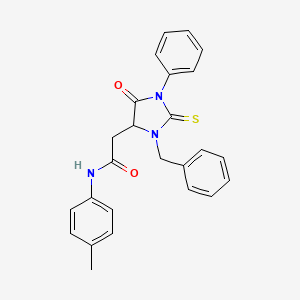![molecular formula C15H16N4O2 B11041439 3-(4-methoxyphenyl)-5-[5-(propan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole](/img/structure/B11041439.png)
3-(4-methoxyphenyl)-5-[5-(propan-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(3-ISOPROPYL-1H-PYRAZOL-5-YL)-1,2,4-OXADIAZOL-3-YL]PHENYL METHYL ETHER is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a phenyl group connected via a methyl ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-ISOPROPYL-1H-PYRAZOL-5-YL)-1,2,4-OXADIAZOL-3-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxadiazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include hydrazines, nitriles, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-[5-(3-ISOPROPYL-1H-PYRAZOL-5-YL)-1,2,4-OXADIAZOL-3-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The phenyl group and other substituents can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl ring or other parts of the molecule.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 4-[5-(3-ISOPROPYL-1H-PYRAZOL-5-YL)-1,2,4-OXADIAZOL-3-YL]PHENYL METHYL ETHER exerts its effects is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The specific pathways involved would depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
5-Amino-pyrazoles: These compounds are known for their versatility in organic synthesis and medicinal chemistry.
3(5)-Substituted Pyrazoles: These compounds exhibit tautomerism and are used as starting materials for more complex heterocyclic systems.
Uniqueness
4-[5-(3-ISOPROPYL-1H-PYRAZOL-5-YL)-1,2,4-OXADIAZOL-3-YL]PHENYL METHYL ETHER is unique due to its combination of a pyrazole ring, an oxadiazole ring, and a phenyl group. This combination of structural features may confer unique reactivity and potential biological activity, distinguishing it from other similar compounds.
属性
分子式 |
C15H16N4O2 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H16N4O2/c1-9(2)12-8-13(18-17-12)15-16-14(19-21-15)10-4-6-11(20-3)7-5-10/h4-9H,1-3H3,(H,17,18) |
InChI 键 |
YMAJUGZPKQBOLX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11041356.png)



![N-(2-hydroxy-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide](/img/structure/B11041388.png)
![1-[4-(2-Pyridyl)piperazino]-2-butyn-1-one](/img/structure/B11041391.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11041400.png)
![dimethyl 2-{1-[(3,4-dichlorophenyl)carbamoyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11041408.png)
![2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl morpholine-4-carbodithioate](/img/structure/B11041411.png)

![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B11041424.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B11041428.png)
![7-(3-fluorophenyl)-5-methyl-1,7-dihydro-4H-pyrazolo[3,4-h][1,6]naphthyridin-4-one](/img/structure/B11041431.png)
![4-[7-(2-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde](/img/structure/B11041432.png)
